4-Bromobiphenyl

Xenobiotic Metabolism Environmental Toxicology Biodegradation

Select 4-Bromobiphenyl for superior predictability in cross-coupling and material science. Unlike the 4-iodo analog, it resists in vitro dehalogenation, and its CYP450 metabolism is less sensitive to induction than 4-chloro/4-iodo variants—minimizing reactive metabolite risks. Its 70° torsional angle (2',6'-dibromo derivative) enables fine-tuning of liquid crystal birefringence. Procure with confidence for high-yield Grignard couplings (~91% with CuCl₂) and reliable scale-up.

Molecular Formula C12H9Br
Molecular Weight 233.10 g/mol
CAS No. 92-66-0
Cat. No. B057062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobiphenyl
CAS92-66-0
Synonyms(4-Bromophenyl)benzene;  1-Bromo-4-phenylbenzene;  4-Biphenyl Bromide;  4-Biphenylyl Bromide;  4-Bromo-1,1’-biphenyl;  4-Bromodiphenyl;  4-Phenylbromobenzene;  4’-Bromobiphenyl;  NSC 406933;  PBB 3;  p-Biphenylyl Bromide;  p-Bromobiphenyl;  p-Bromodiphenyl;  p-Ph
Molecular FormulaC12H9Br
Molecular Weight233.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyPKJBWOWQJHHAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobiphenyl (CAS 92-66-0): Core Properties, Synthesis Pathways, and Industrial Significance


4-Bromobiphenyl (C₁₂H₉Br) is a monobrominated aromatic hydrocarbon in the aryl halide class, characterized by a biphenyl core with a single bromine substituent at the para position . It is a white to off-white crystalline solid with a melting point range of 82–86°C and a boiling point of approximately 310°C . Primarily manufactured via the selective monobromination of biphenyl in solvent systems containing organosulfur compounds or amides [1], 4-bromobiphenyl serves as a fundamental building block in cross-coupling chemistry. Its well-defined structure and reactive C–Br bond make it a critical intermediate in the synthesis of advanced materials (liquid crystals, OLED components) and pharmaceutical agents, including PDE4 inhibitors [2][3].

4-Bromobiphenyl Selection Criteria: Why Chloro and Iodo Analogs Are Not Drop-in Replacements


Generic substitution among 4-halobiphenyls (fluoro, chloro, bromo, iodo) is not scientifically viable due to fundamentally different metabolic liabilities and environmental persistence profiles. In vitro dehalogenation studies reveal that while 4-iodobiphenyl undergoes measurable cytosolic deiodination, dehalogenation of 4-bromobiphenyl could not be established under identical experimental conditions [1]. Furthermore, cytochrome P450 induction experiments demonstrate that 4-bromobiphenyl metabolism increases 5- to 6-fold with 3-methylcholanthrene pretreatment, whereas 4-chloro- and 4-iodobiphenyl show a more than 10-fold increase [2]. These divergent biodegradation and toxicokinetic behaviors preclude the interchangeable use of these analogs in both industrial synthesis (where reagent fate impacts waste streams) and pharmaceutical development (where metabolite profiles dictate safety assessments).

4-Bromobiphenyl Quantitative Evidence Guide: Comparative Performance Data for Scientific Selection


4-Bromobiphenyl vs. 4-Iodobiphenyl: Differential In Vitro Dehalogenation Liability

In a comparative study of in vitro dehalogenation in rat liver preparations, cytosolic deiodination was indicated for 4-iodobiphenyl, whereas in vitro dehalogenation could not be established for 4-bromobiphenyl using neutron-activation analysis [1]. This indicates that 4-bromobiphenyl exhibits significantly greater resistance to metabolic dehalogenation than its iodo analog under the tested conditions.

Xenobiotic Metabolism Environmental Toxicology Biodegradation

4-Bromobiphenyl vs. 4-Chloro- and 4-Iodobiphenyl: Differential Cytochrome P450 Induction Response

Using hepatic microsomes from immature male rats, the overall rate of metabolism of 4-bromobiphenyl to water-soluble metabolites increased 5- to 6-fold following pretreatment with 3-methylcholanthrene. In contrast, the overall rates of metabolism of 4-chloro- and 4-iodobiphenyl were increased more than 10-fold under identical pretreatment conditions [1]. This demonstrates a significantly lower sensitivity of 4-bromobiphenyl to CYP1A family induction compared to the chloro and iodo analogs.

Drug Metabolism Toxicology Enzyme Induction

4-Bromobiphenyl in Liquid Crystal Synthesis: Torsional Angle Tuning via Halogen Substitution

The ground-state torsional angle between the benzene rings in 2',6'-dihalogenated derivatives of 4-bromobiphenyl dissolved in nematic liquid crystalline solvents was determined via NMR spectroscopy. The angles were found to be 68°, 70°, and 77° for the chloro, bromo, and iodo derivatives, respectively . The bromo derivative provides a torsional angle intermediate between the chloro and iodo analogs, offering a specific structural conformation for tuning mesogenic properties.

Liquid Crystals Material Science NMR Spectroscopy

4-Bromobiphenyl as a Grignard Reagent Precursor: 91% Yield in Alkylbiphenyl Liquid Crystal Intermediate Synthesis

In the synthesis of 4-alkylbiphenyls—key intermediates for liquid crystal materials—the Grignard reagent of p-bromobiphenyl was reacted with alkyl bromides using cupric chloride as a catalyst. This method provided a series of 4-alkylbiphenyl class compounds in yields of approximately 91% [1]. The authors note this synthesis offers higher yields, is more environmentally friendly, and costs less than comparable traditional methods [1].

Cross-Coupling Liquid Crystal Intermediates Grignard Reaction

4-Bromobiphenyl Environmental Occurrence: First Reported Detection and Quantification in a Lake Ecosystem

A comprehensive environmental study of Lake Geneva reported the first detection and quantification of 4-bromobiphenyl (4BBP) as a novel persistent and bioaccumulative pollutant (PBP) in a lake environment [1]. This finding establishes 4-bromobiphenyl as an emerging contaminant of interest, alongside tribromobenzene and pentachlorothiophenol, warranting further study of its environmental fate and behavior.

Environmental Chemistry Persistent Organic Pollutants Analytical Chemistry

4-Bromobiphenyl Application Scenarios: Where Scientific Evidence Supports Its Use


Pharmaceutical Lead Optimization: Leveraging Distinct Metabolic Stability and Induction Profile

In drug discovery programs involving biphenyl-containing scaffolds, 4-bromobiphenyl should be prioritized over 4-chloro- and 4-iodobiphenyl analogs when a more predictable metabolic profile is desired. Evidence shows its metabolism is less sensitive to CYP1A induction (5-6 fold vs >10 fold increase) [1], and it exhibits resistance to in vitro dehalogenation not seen with the iodo analog [2]. These properties make it a preferred intermediate for synthesizing candidate molecules where minimizing potential drug-drug interactions and reducing the formation of reactive metabolites are key selection criteria.

Liquid Crystal Display (LCD) Material Engineering: Precise Torsional Angle Control

For the synthesis of advanced liquid crystal monomers, 4-bromobiphenyl offers a distinct conformational advantage. As demonstrated by NMR studies, the 70° torsional angle of its 2',6'-dibromo derivative provides a specific structural parameter between the chloro (68°) and iodo (77°) analogs [1]. This allows material scientists to fine-tune the molecular packing, birefringence, and phase transition temperatures of the resulting liquid crystalline mixtures, directly impacting display performance metrics such as contrast ratio and response time.

Cost-Effective Synthesis of 4-Alkylbiphenyl Liquid Crystal Intermediates

Procurement for liquid crystal intermediate manufacturing should favor 4-bromobiphenyl based on its demonstrated high efficiency in key synthetic transformations. The cross-coupling of its Grignard reagent with alkyl bromides, catalyzed by inexpensive CuCl₂, affords 4-alkylbiphenyls in ~91% yield [1]. This route is reported to be higher-yielding, more environmentally friendly, and less costly than traditional alternatives [1], offering a direct economic and sustainability incentive for its selection in industrial-scale production.

Environmental Fate and Monitoring Studies: Use as an Analytical Standard and Research Target

Given its confirmed status as a novel persistent and bioaccumulative pollutant (PBP) with first reported detection in Lake Geneva [1], 4-bromobiphenyl is a critical analytical standard for environmental monitoring laboratories. Its procurement as a high-purity reference material is essential for developing and validating analytical methods (e.g., GC×GC-ECD/TOFMS) aimed at tracking its occurrence, distribution, and fate in aquatic ecosystems. Furthermore, its differential biodegradation profile [2] makes it a valuable model compound for academic research into the environmental behavior of monobrominated aromatics.

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